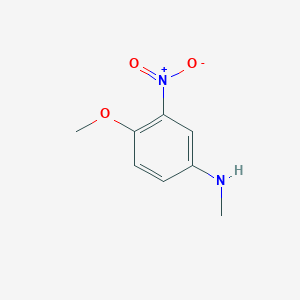

4-methoxy-N-methyl-3-nitroaniline

Description

Nomenclature and Positional Isomerism within Nitroaniline Derivatives

The systematic IUPAC name for the compound is 4-methoxy-N-methyl-3-nitroaniline . nih.gov This name precisely describes the molecular architecture: a base aniline (B41778) molecule with a methyl group on the nitrogen atom (N-methyl), a methoxy (B1213986) group at position 4 of the benzene (B151609) ring, and a nitro group at position 3. Synonyms include 4-methoxy-N-methyl-3-nitrobenzenamine. nih.gov

Positional isomerism is a key feature of substituted benzene rings, and it is well-illustrated by the nitroaniline family. chempanda.com For a disubstituted benzene ring, three positional isomers are possible: ortho (1,2 substitution), meta (1,3 substitution), and para (1,4 substitution). researchgate.net In the case of this compound, the substituents are located at positions 1 (amino), 3 (nitro), and 4 (methoxy), creating a specific isomeric form.

The reactivity and properties of nitroaniline derivatives are heavily influenced by the relative positions of the amino and nitro groups. fiveable.mechegg.com The electron-donating amino group and the electron-withdrawing nitro group can have their electronic effects enhanced or moderated by their placement and the presence of other substituents like the methoxy group.

Several positional isomers of methoxy- and methyl-substituted nitroanilines exist, each with unique properties and identifiers.

Interactive Table: Isomers and Related Nitroaniline Derivatives

| Compound Name | Molecular Formula | CAS Number | Key Structural Difference from Target |

| This compound | C₈H₁₀N₂O₃ | 3360-79-0 (isomer) | Reference Compound |

| 4-Methoxy-3-nitroaniline (B184566) | C₇H₈N₂O₃ | 577-72-0 | Primary amine (no N-methyl group) nih.govchemicalbook.com |

| 2-Methoxy-4-nitroaniline (B147289) | C₇H₈N₂O₃ | 97-52-9 | Positional isomer wikipedia.orgnih.govsigmaaldrich.com |

| 4-Methoxy-2-nitroaniline (B140478) | C₇H₈N₂O₃ | 96-96-8 | Positional isomer chemsynthesis.com |

| N-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 619-26-1 | Lacks the methoxy group nih.gov |

| 4-Methyl-3-nitroaniline (B15663) | C₇H₈N₂O₂ | 119-32-4 | Methyl group on ring instead of nitrogen; lacks methoxy group sigmaaldrich.comnih.gov |

| 4-Methoxy-N-methylaniline | C₈H₁₁NO | 5961-59-1 | Lacks the nitro group sigmaaldrich.com |

| 4-Methoxy-N-methyl-2-nitroaniline | C₈H₁₀N₂O₃ | 3360-79-0 | Positional isomer calpaclab.comapolloscientific.co.uk |

Historical Evolution of Research on Substituted Aniline Compounds

The story of substituted anilines is deeply connected to the birth of the synthetic chemical industry. Aniline (C₆H₅NH₂) itself was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. britannica.com Its identity as a single substance was later confirmed in 1843 by August Wilhelm von Hofmann, who showed that various preparations from different sources were identical. mcgill.ca

Research into aniline derivatives exploded in the mid-19th century, driven by the quest for synthetic dyes. researchgate.net In 1856, William Henry Perkin, a student of Hofmann, famously synthesized the first synthetic dye, mauveine, by oxidizing impure aniline. mcgill.ca This discovery launched the aniline dye industry and spurred intense investigation into the chemical modification of the aniline molecule.

Chemists began systematically exploring reactions to add functional groups to the aniline ring, a practice known as substitution. Nitration, the introduction of a nitro group (-NO₂), was a particularly important development. Nitro-substituted anilines became crucial intermediates for producing a vast array of azo dyes. wisdomlib.org The reduction of the nitro group to a second amino group was a key step in creating diamines, further expanding the palette of available colors and chemical precursors. wikipedia.org The methylation of the amino group was also explored to fine-tune the properties of dyes and other organic compounds. britannica.com This historical work laid the foundational knowledge for synthesizing complex molecules like this compound.

Broader Significance and Current Research Trajectories in Organic Synthesis and Materials Science

Substituted anilines, particularly nitroanilines, remain indispensable building blocks in modern organic chemistry. wisdomlib.org They serve as versatile starting materials for a wide range of products due to the reactivity of the amino and nitro groups.

In Organic Synthesis:

Intermediates for Pharmaceuticals and Agrochemicals: The nitroaniline scaffold is present in many biologically active molecules. The substituents can be readily modified; for instance, the nitro group can be reduced to an amine, which can then undergo further reactions to build complex molecular frameworks. fiveable.me

Precursors to Dyes and Pigments: The traditional use of nitroanilines in dye synthesis continues. For example, 4-nitroaniline (B120555) is a key precursor to p-phenylenediamine, an important component in dyes, while 2-methoxy-4-nitroaniline is used to produce Pigment Yellow 74. wikipedia.orgwikipedia.org

Modern Synthetic Methods: The development of N-monomethylation techniques, for example using formaldehyde (B43269) and sulfuric acid, allows for the controlled synthesis of N-methylated nitroanilines. google.com More advanced strategies focus on the direct reductive N-methylation of nitro compounds, offering a more efficient route to N-methylated amines. researchgate.net

In Materials Science:

Nonlinear Optical (NLO) Materials: The combination of strong electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups on a conjugated system can lead to significant second-order NLO properties. Many substituted anilines have been investigated for applications in optoelectronics and photonics.

Corrosion Inhibitors: Certain aniline derivatives, including 4-nitroaniline, have been studied for their ability to inhibit corrosion on metal surfaces. chempanda.comchemeurope.com

The current research trajectory for compounds like this compound would logically involve exploring their utility as intermediates in these established application areas.

Unexplored Research Frontiers and Knowledge Gaps for the Compound

Despite the rich history and broad utility of its parent class, specific research on this compound is sparse. This lack of dedicated studies represents a significant knowledge gap and points toward several unexplored research frontiers.

Physicochemical and Spectroscopic Characterization: While basic properties can be predicted, detailed experimental data on its crystalline structure, spectroscopic profile (NMR, IR, UV-Vis), and thermal properties are not readily available in the literature. Such fundamental characterization is a prerequisite for any further research.

Interactive Table: Predicted and Known Properties of 4-Methoxy-3-nitroaniline and its N-methyl Derivative

| Property | 4-Methoxy-3-nitroaniline | This compound | Source |

| Molecular Formula | C₇H₈N₂O₃ | C₈H₁₀N₂O₃ | chemicalbook.comcalpaclab.com |

| Molecular Weight | 168.15 g/mol | 182.2 g/mol | chemicalbook.comcalpaclab.com |

| CAS Number | 577-72-0 | 3360-79-0 (isomer) | chemicalbook.comcalpaclab.com |

| Melting Point | 46-47 °C | Not available | lookchem.com |

| Boiling Point | 356.9 °C at 760 mmHg | Not available | lookchem.com |

| Density | 1.318 g/cm³ | Not available | lookchem.com |

Synthetic Utility and Reactivity: The synthetic potential of this compound is largely untapped. Research could explore:

Reduction of the Nitro Group: Conversion to 3-amino-4-methoxy-N-methylaniline would yield a tri-substituted diamine, a potentially valuable building block for polyamides, polyimides, or complex heterocyclic systems.

Nucleophilic Aromatic Substitution: Investigating the displacement of the methoxy or nitro group under various conditions could open pathways to novel derivatives.

Participation in Cross-Coupling Reactions: Its utility in modern catalytic reactions (e.g., Suzuki, Buchwald-Hartwig) has not been explored.

Potential Applications: The true potential of this compound remains unknown. Based on the properties of its isomers and related structures, future research could investigate:

Biological Activity: Its isomers, like 2-methoxy-4-nitroaniline, are known to interact with biological systems, such as inducing cytochrome P450 enzymes. wikipedia.org Screening this compound for similar or other pharmacological activities (e.g., antitumor, anti-inflammatory) is a clear research avenue. biosynth.com

Materials Science: A systematic study of its optical and electronic properties could reveal potential applications in NLO materials, organic light-emitting diodes (OLEDs), or as a specialized pigment or dye.

In essence, this compound stands as a well-defined chemical entity on the periphery of extensive research, representing an open opportunity for discovery in both fundamental and applied chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-methyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-3-4-8(13-2)7(5-6)10(11)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEHTHHPWNJJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 4-Methoxy-N-methyl-3-nitroaniline

The creation of this compound requires a carefully planned synthetic route, often involving multiple steps that must be optimized for yield and purity. Key to this is the precise introduction of functional groups onto the aniline (B41778) precursor.

Regioselective Nitration of Aniline Precursors

The introduction of a nitro group at a specific position on the aromatic ring is a critical step. The methoxy (B1213986) and amino groups of the precursor direct the position of nitration. For instance, in the synthesis of related nitroaniline compounds, the nitration of p-toluidine (B81030) dissolved in concentrated sulfuric acid is performed at a controlled temperature of 0°C using a mixture of nitric acid and sulfuric acid. prepchem.com This process yields the desired isomer by carefully controlling the reaction conditions. prepchem.com Similarly, the synthesis of 4-methoxy-2-nitroaniline (B140478) can be achieved through the nitration of N-benzenesulfonyl-4-methoxyaniline in the presence of pyridine (B92270) and copper nitrate (B79036) trihydrate. patsnap.com The reaction is typically heated to between 95°C and 105°C for approximately 12 hours to achieve a good yield of the desired product. patsnap.com

Another approach involves a multi-step sequence, such as the one used to synthesize p-nitroaniline from acetophenone. magritek.com This method highlights the importance of functional group transformations to direct the electrophilic aromatic substitution. magritek.com The choice of nitrating agent and reaction conditions is paramount to ensure the desired regioselectivity, preventing the formation of unwanted isomers. For example, a continuous flow reactor has been used for the synthesis of 4-methoxy-2-nitroaniline, demonstrating a modern approach to controlling reaction parameters. google.com

N-Methylation and Alkylation Strategies

The introduction of a methyl group to the nitrogen atom of the aniline derivative is another key transformation. A common method for the N-monomethylation of nitroanilines involves reacting the nitroaniline with a mixture of formaldehyde (B43269) or paraformaldehyde and sulfuric acid. google.com This process is carefully controlled to ensure that only one hydrogen on the amino group is replaced by a methyl group. The molar ratio of the reactants is crucial; for instance, a molar ratio of 3 to 10 moles of formaldehyde or paraformaldehyde to 1 mole of the nitroaniline is often employed. google.com

The reaction temperature is also a critical parameter, typically maintained between 40°C and 100°C. google.com For example, the N-methylation of m-nitroaniline can be successfully carried out using this method to produce N-methyl-m-nitroaniline. google.comwikipedia.org These N-methylated nitroanilines are important intermediates in the synthesis of various dyes. google.com

Innovative Synthetic Techniques and Process Enhancements

To improve the efficiency and environmental friendliness of the synthesis of this compound, researchers have explored innovative techniques that offer advantages over traditional methods.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org This technique has been successfully applied to the synthesis of various nitroaniline and aminopyridine derivatives, offering several advantages, including reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. rsc.orgclockss.org For example, an efficient synthesis of nitroaniline/aminopyridine has been developed under microwave irradiation using sulphamide and halogenated nitrobenzene/pyridine as starting materials. clockss.org This method is noted for being environmentally friendly and suitable for gram-scale synthesis with excellent product yields. clockss.org

In another application, the microwave-assisted nitration of phenol (B47542) to produce para-nitrophenol was achieved in just one minute with a high yield of 89%, using calcium nitrate and acetic acid as nitrating agents. orientjchem.org This demonstrates the potential of microwave technology to significantly enhance the efficiency of nitration reactions, a key step in the synthesis of this compound. orientjchem.org The use of microwave irradiation can lead to faster, cleaner, and more efficient synthetic routes for a wide range of heterocyclic compounds. nih.gov

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. wiley.comnih.gov While this compound itself is not chiral, biocatalytic methods are relevant in the broader context of synthesizing complex aniline derivatives and can be adapted for specific transformations. Enzymes such as nitroreductases, transaminases, and amine oxidases are being explored for their ability to perform selective reactions under mild conditions. mdpi.comacs.org

For instance, nitroreductase enzymes have been shown to be effective for the reduction of aromatic nitro compounds to anilines. acs.org This biocatalytic approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts, offering a more sustainable alternative. acs.org While the direct enantioselective synthesis of this compound is not a primary focus, the principles of biocatalysis could be applied to create chiral derivatives or to perform specific transformations within a larger synthetic scheme with high selectivity and reduced environmental impact. wiley.comnih.gov The field of biocatalysis for amine synthesis is rapidly advancing, providing new tools for the synthesis of valuable chemical compounds. mdpi.com

Continuous Flow Reactor Systems for Scalable Production and Safety

The industrial synthesis of nitroaniline derivatives is increasingly shifting from traditional batch reactors to continuous flow reactor systems. This transition is driven by the need for enhanced safety, better heat and mass transfer, and improved product consistency. While specific literature on the continuous flow synthesis of this compound is not abundant, the methodologies applied to structurally similar compounds, such as 4-methoxy-2-nitroaniline, provide a clear blueprint.

A common approach involves a multi-step synthesis in a series of continuous flow reactors. For the synthesis of a related isomer, 4-methoxy-2-nitroaniline, the process starts with the acetylation of 4-methoxyaniline with acetic anhydride (B1165640) in a flow reactor. The resulting acetanilide (B955) solution is then fed into a second reactor where it is mixed with a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, to perform the nitration. The final step is the hydrolysis of the nitroacetanilide intermediate in a third reactor to yield the final nitroaniline product. google.com

This method offers significant advantages over batch processes. The small reaction volumes within the microreactors allow for superior temperature control, which is critical for managing the highly exothermic nature of nitration reactions and minimizing the formation of hazardous by-products. google.com The rapid mixing and efficient heat exchange inherent to flow systems lead to higher selectivity and yields. For instance, in the synthesis of 4-methoxy-2-nitroaniline, this method effectively reduces the formation of the undesired 4-methoxy-3-nitroaniline (B184566) isomer. google.com The enclosed and automated nature of continuous flow systems also enhances operational safety by minimizing exposure to hazardous reagents and preventing runaway reactions. google.com

| Parameter | Continuous Flow Synthesis | Traditional Batch Synthesis |

| Reaction Time | Seconds to minutes | Hours |

| Heat Transfer | High efficiency | Uneven, risk of local hotspots |

| Safety | Enhanced, enclosed system | Higher risk of runaway reactions |

| By-product Formation | Minimized | Higher levels of isomers |

| Scalability | Readily scalable by numbering-up | Requires larger, more complex reactors |

Table 1: Comparison of Continuous Flow and Batch Synthesis for Nitroanilines.

Electrochemical Synthesis Methods for Reduced By-Product Formation

Electrochemical synthesis is emerging as a green and efficient alternative for the preparation of nitroaromatic compounds and their derivatives. This method can offer high selectivity and reduce the need for harsh chemical oxidants or reductants, thereby minimizing by-product formation.

While direct electrochemical synthesis of this compound is not extensively documented, the principles can be applied. The synthesis would likely involve the electrochemical modification of a suitable precursor. For example, the reduction of a dinitro compound or the oxidation of a substituted aniline could be precisely controlled by adjusting the electrode potential.

The electrochemical reduction of nitroarenes to hydroxylamines is a key step that can be followed by condensation reactions to form more complex molecules. The process is sensitive to pH, with the reduction potential of nitro groups varying significantly with proton concentration. uni.lu Divided electrolysis cells are often employed to prevent the oxidation of the final product at the anode. biosynth.com

Synthesis and Derivatization of Analogues and Related Structures

The synthesis and modification of analogues of this compound are crucial for developing new materials and pharmacologically active compounds.

Design and Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives often starts with the modification of the parent compound, 4-methoxy-3-nitroaniline. One common derivatization is the acetylation of the amino group. For example, N-(4-methoxy-3-nitrophenyl)acetamide can be synthesized by refluxing 4-methoxy-3-nitroaniline with acetic anhydride in glacial acetic acid. nih.gov This acetylation serves to protect the amino group, allowing for further selective reactions on the aromatic ring.

Exploration of N-Substituted and Ring-Substituted Derivatives

The synthesis of N-substituted derivatives like this compound typically involves the N-alkylation of the corresponding primary amine, 4-methoxy-3-nitroaniline. A general method for the N-methylation of anilines uses methanol (B129727) at elevated temperatures over an acid catalyst. wikipedia.org A more specific method reported for the synthesis of the analogous 4-fluoro-N-methyl-3-nitroaniline utilizes formaldehyde as the methylating agent in a sulfuric acid solvent. google.com This approach could likely be adapted for the methylation of 4-methoxy-3-nitroaniline.

Ring-substituted derivatives can be prepared by starting with an already substituted aniline. For example, the synthesis of 4-methyl-3-nitroaniline (B15663) is achieved by the nitration of p-toluidine in sulfuric acid. prepchem.com

Condensation Reactions and Imine Formation from Precursors

The amino group of this compound and its precursors can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). While specific examples involving this compound are scarce, the general reactivity of anilines suggests this possibility. For instance, aniline reacts with formaldehyde to produce methylene-bridged dianilines, which are precursors to important polymers. wikipedia.org

Electrochemical methods can also facilitate condensation reactions. The cathodic reduction of a nitroarene to a hydroxylamine (B1172632) intermediate can be followed by an in-situ condensation with an aldehyde to form a nitrone. uni.lu

Chemical Reactivity and Mechanistic Investigations

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the electron-donating methoxy group, the electron-donating N-methylamino group, and the electron-withdrawing nitro group.

Like other aniline derivatives, the aromatic ring is activated towards electrophilic substitution. The directing effects of the substituents are crucial in determining the position of incoming electrophiles. The methoxy and N-methylamino groups are ortho-, para-directing, while the nitro group is meta-directing. The high reactivity of the aniline ring often necessitates the use of a protecting group, such as an acetyl group, on the nitrogen to prevent over-reaction, for instance, in bromination reactions. wikipedia.org

The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, making it nucleophilic and basic, though it is a weaker base than aliphatic amines. wikipedia.org It can react with acyl chlorides to form amides. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions and Steric Hindrance Effects

Nucleophilic aromatic substitution (SNAr) is a critical reaction for substituted aromatic compounds. The reaction's feasibility is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group.

Detailed Research Findings: The SNAr mechanism typically proceeds via an addition-elimination pathway, where the rate-determining step is the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to a suitable leaving group is essential for activating the ring toward nucleophilic attack. semanticscholar.org In some cases, the nitro group itself can act as the leaving group (nucleofuge), a phenomenon observed in reactions of nitropyridine derivatives. researchgate.net

For anilines and their derivatives, steric hindrance plays a significant role in SNAr reactions. The substitution of a hydrogen atom on the amino group with an alkyl group, such as in N-methylaniline, can dramatically decrease the reaction rate. Research on the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline versus N-methylaniline demonstrated that the rate constant for the N-methylaniline reaction was lowered by a factor of 10^5. rsc.org This substantial reduction is attributed to increased steric hindrance during the formation of the zwitterionic intermediate and in the subsequent rate-limiting proton transfer step. rsc.org In the context of this compound, the N-methyl group would similarly be expected to sterically hinder reactions involving the amine as a nucleophile.

Table 1: Factors Influencing SNAr Reactions of Substituted Nitroaromatics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Electron-Withdrawing Groups (-NO2) | Increases rate | Stabilizes the negative charge of the Meisenheimer complex. semanticscholar.org |

| Leaving Group Position | Faster for ortho/para positions | Allows for direct resonance delocalization of the negative charge by the EWG. semanticscholar.org |

| Nucleophile Strength | Generally increases rate | A more potent nucleophile attacks the electron-deficient ring more readily. |

| Steric Hindrance (e.g., N-alkylation) | Decreases rate | Hinders the approach of the nucleophile and the formation of the reaction intermediate. rsc.org |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The outcome of EAS on a substituted ring is governed by the electronic and steric effects of the substituents already present.

Detailed Research Findings: The aromatic ring of this compound contains two strong activating groups (the N-methylamino and methoxy groups) and one strong deactivating group (the nitro group). Both the -NHCH3 and -OCH3 groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.org Conversely, the -NO2 group is a meta-director. chemicalbook.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NHCH3 | C1 | Activating, Electron-Donating (Resonance) | Ortho, Para |

| -NO2 | C3 | Deactivating, Electron-Withdrawing (Resonance/Inductive) | Meta |

| -OCH3 | C4 | Activating, Electron-Donating (Resonance) | Ortho, Para |

Oxidation and Reduction Pathways of the Nitro and Amine Functionalities

The nitro and amine groups in this compound are susceptible to a range of oxidation and reduction reactions, allowing for significant chemical transformations.

Detailed Research Findings: The reduction of aromatic nitro groups to primary amines is a common and well-established transformation. This can be achieved using various methods, including catalytic hydrogenation (e.g., with H2 over Pd/C) or treatment with metals in acidic media (e.g., Sn/HCl or Fe/HCl). wikipedia.orgorganic-chemistry.org The reduction is often chemoselective, allowing the nitro group to be reduced in the presence of other reducible functional groups. organic-chemistry.org For instance, dinitroarenes can be selectively reduced to nitroanilines using specific reagents like sodium hydrogen sulfide. youtube.com This high degree of control allows for the targeted synthesis of amino derivatives from their nitro precursors.

The oxidation of the aniline moiety can lead to a variety of products. wikipedia.org Depending on the oxidizing agent and reaction conditions, oxidation can occur at the nitrogen atom or result in the formation of new carbon-nitrogen bonds. wikipedia.org Strong oxidizing agents like chromic acid can convert anilines to quinones, while milder oxidation can lead to the formation of colored polymeric materials known as polyanilines. wikipedia.org The N-methylamino group in this compound would undergo similar oxidative reactions, potentially leading to complex product mixtures or defined polymeric structures.

Table 3: Common Reagents for Oxidation and Reduction of Nitro and Amino Groups

| Functional Group | Transformation | Reagent(s) | Product Type |

|---|---|---|---|

| Aromatic Nitro (-NO2) | Reduction | H2/Pd/C, Fe/HCl, SnCl2 | Primary Amine (-NH2) wikipedia.orgorganic-chemistry.org |

| Aromatic Nitro (-NO2) | Selective Reduction | NaHS, Na2S | Primary Amine (-NH2) youtube.com |

| Aromatic Amine (-NHR) | Oxidation | K2Cr2O7, H2SO4 | Quinone-type structures wikipedia.org |

| Aromatic Amine (-NHR) | Oxidative Polymerization | (NH4)2S2O8, HCl | Polyaniline derivatives wikipedia.org |

Polymerization Behavior and Oligomerization Studies

Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers through oxidative polymerization.

Detailed Research Findings: The oxidation of aniline results in the formation of polyaniline, a polymer with interesting electronic and redox properties. wikipedia.org The polymerization typically proceeds through the formation of radical cations, which then couple to form oligomers and eventually high molecular weight polymers. The presence of substituents on the aromatic ring significantly influences the polymerization process and the properties of the resulting polymer.

For this compound, the N-methyl and methoxy substituents would be incorporated into the polymer backbone, affecting its solubility, conductivity, and morphology. While specific studies on the polymerization of this compound are not widely documented, related compounds like 4-methyl-3-nitroaniline are noted to have the potential to polymerize under certain conditions, such as heat. nih.gov The oxidative polymerization of this compound would likely lead to a complex, multifunctional polymer with a structure influenced by the directing effects of the various substituents.

Catalytic Transformations and Reaction Pathways

Catalysis plays a pivotal role in the synthesis and transformation of substituted anilines, offering efficient and selective reaction pathways.

Detailed Research Findings: A wide array of catalytic methods are applicable to molecules like this compound. Catalytic hydrogenation is a cornerstone for the reduction of the nitro group, often employing catalysts such as palladium, platinum, or nickel. organic-chemistry.org More advanced catalytic systems, such as rhodium complexes, can be used for transfer hydrogenation, using formic acid as a hydrogen source. organic-chemistry.org

Modern cross-coupling reactions provide powerful tools for C-N bond formation. The Buchwald-Hartwig amination and Ullmann condensation, for example, are used to synthesize aniline derivatives from aryl halides and amines, representing a potential synthetic route to this compound or a method for its further functionalization. wikipedia.org Other novel catalytic processes include the copper-catalyzed reductive aminocarbonylation of alkyl iodides using nitroarenes as the nitrogen source to form amides, showcasing the versatility of the nitro group in catalytic transformations. organic-chemistry.org

Table 4: Catalytic Transformations Involving Nitroaniline Scaffolds

| Reaction Type | Catalyst | Substrate Scope | Product Type |

|---|---|---|---|

| Nitro Group Reduction | Pd/C, PtO2, Raney Ni | Aromatic Nitro Compounds | Primary Amines organic-chemistry.org |

| Transfer Hydrogenation | Rhodium Complexes | Nitroarenes | Amines or Formanilides organic-chemistry.org |

| N-Arylation (e.g., Buchwald-Hartwig) | Palladium Complexes | Aryl Halides, Amines | Aryl Amines wikipedia.org |

| Reductive Aminocarbonylation | Copper Complexes | Alkyl Iodides, Nitroarenes | N-Aryl Alkylamides organic-chemistry.org |

Advanced Spectroscopic and Crystallographic Research Methodologies for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count) for 4-methoxy-N-methyl-3-nitroaniline. The expected spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the methoxy (B1213986) protons, with their specific chemical shifts influenced by the electronic effects of the nitro, methoxy, and N-methylamino substituents on the benzene (B151609) ring. Coupling constants (J values) between adjacent aromatic protons would help to confirm their substitution pattern.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons would be particularly informative, indicating the points of attachment for the various functional groups. The signals for the methoxy and N-methyl carbons would appear in the aliphatic region of the spectrum. This technique is crucial for confirming the total number of carbon atoms and understanding the electronic environment of each.

To establish unambiguous connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments would be necessary.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, particularly on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing molecular conformation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, key characteristic absorption bands would be expected for:

The N-H stretching vibration (if any residual secondary amine is present, though the N-methyl group makes this less prominent).

The C-H stretching vibrations of the aromatic ring and the methyl groups.

The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically strong and appear in a characteristic region of the spectrum.

The C-O stretching of the methoxy group.

The C=C stretching vibrations within the aromatic ring.

The C-N stretching vibrations.

These absorption bands and their precise frequencies would provide direct evidence for the presence of the key functional groups in the molecule.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source, and the resulting spectrum provides information on molecular vibrations. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for analyzing the vibrations of the aromatic ring and the symmetric stretching of the nitro group, providing a more complete picture of the molecule's vibrational characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within this compound. The molecule's structure, featuring a benzene ring substituted with an amino group (-NHCH₃), a methoxy group (-OCH₃), and a nitro group (-NO₂), gives rise to characteristic electronic absorptions. The interaction between the electron-donating methoxy and N-methylamino groups and the electron-withdrawing nitro group significantly influences the electronic structure and, consequently, the UV-Vis spectrum.

The absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions. The intense bands are typically assigned to π → π* transitions associated with the benzene ring, while the lower intensity, longer wavelength bands are often attributed to n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and methoxy groups, and the nitrogen of the amino group. Research on analogous compounds, such as 4-methoxy-2-nitroaniline (B140478), shows a UV-Vis cut-off wavelength around 345 nm and a significant absorption peak, which provides insight into the expected optical properties of the title compound. researchgate.netresearchgate.net The specific absorption maxima are dependent on the solvent used, as solvatochromic effects can shift the positions of the absorption bands.

Table 1: Representative Optical Properties of a Structurally Related Nitroaniline

| Parameter | Value | Reference Compound |

|---|---|---|

| UV Cut-off Wavelength | ~345 nm | 4-methoxy-2-nitroaniline |

| Optical Band Gap | 3.15 eV | 4-methoxy-2-nitroaniline |

| Emission Peak (Photoluminescence) | 545 nm (Green Emission) | 4-methoxy-2-nitroaniline |

Data is for a related isomer and serves as an illustrative example of the optical characteristics of this class of compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The molecular formula of the compound is C₈H₁₀N₂O₃, corresponding to a monoisotopic mass of 182.0691 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. The fragmentation of this compound is dictated by the functional groups present. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO, 30 Da). miamioh.edu The presence of the N-methyl and methoxy groups also leads to characteristic fragmentation.

Key fragmentation pathways may include:

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl or O-methyl bond, leading to a fragment ion at m/z 167.

Loss of a nitro group (•NO₂): A common fragmentation for nitroaromatics, resulting in a fragment at m/z 136.

Loss of formaldehyde (B43269) (CH₂O): From the methoxy group, leading to a fragment at m/z 152.

High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition of the parent molecule and its fragments. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 182 | [C₈H₁₀N₂O₃]⁺ | Molecular Ion (M⁺) |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical |

| 152 | [M - NO]⁺ | Loss of nitric oxide |

| 136 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are fundamental for the separation and purity assessment of this compound. Techniques such as HPLC, GC-MS, and TLC are routinely employed in its analysis and synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for the non-volatile analysis and purification of this compound. Method development typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC system would utilize a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comrsc.org To achieve optimal separation and peak shape, a small amount of an acid, like formic acid or phosphoric acid, is often added to the mobile phase. sielc.com Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. This method can be scaled for preparative separation to isolate the compound from reaction mixtures or to quantify its purity. sielc.com

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 340 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed using GC-MS, particularly for trace-level detection. A sensitive GC-MS method has been developed for its isomer, 4-methoxy-2-nitroaniline, which can be adapted for this compound. ajrconline.org

The method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data for identification. For compounds with low volatility, derivatization may be employed to increase their volatility and improve chromatographic performance. ajrconline.orgrsc.org

Table 4: Typical GC-MS Parameters for a Related Aniline (B41778)

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Ramped temperature, e.g., 100 °C to 280 °C |

| MS Mode | Electron Ionization (EI) with Scan or SIM mode |

Parameters based on methods for similar compounds. ajrconline.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. The synthesis may involve the nitration of a precursor like 4-methoxy-N-methylaniline. atlantis-press.comatlantis-press.com

During the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The starting material, product, and any byproducts will have different retention factors (Rf values), appearing as distinct spots under UV light or after staining. This allows for a quick assessment of reaction completion. atlantis-press.com

Table 5: Typical TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

X-ray Diffraction (XRD) for Crystalline Architecture and Intermolecular Interactions

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound was not found in the searched literature, analysis of closely related structures, such as N-methyl-3-nitroaniline, provides valuable insights into the expected crystalline architecture. nih.gov

For N-methyl-3-nitroaniline, XRD analysis reveals a monoclinic crystal system with the space group P2₁/c. nih.gov It is expected that this compound would also form a well-ordered crystal lattice stabilized by various intermolecular forces. These would likely include hydrogen bonds between the amine hydrogen and the oxygen atoms of the nitro group of an adjacent molecule, as well as π-π stacking interactions between the aromatic rings. researchgate.net The methoxy group would also influence the crystal packing. The precise arrangement of molecules in the crystal lattice determines the material's bulk properties.

Table 6: Crystallographic Data for the Related Compound N-methyl-3-nitroaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 6.9742 |

| b (Å) | 12.7802 |

| c (Å) | 8.2930 |

| β (°) | 104.760 |

| Z (Formula units per cell) | 4 |

Data obtained from the Crystallography Open Database for N-methyl-3-nitroaniline. nih.gov

Table 7: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxy-2-nitroaniline |

| 4-methyl-2-nitroaniline |

| N-methyl-3-nitroaniline |

| 2,4-dinitro-N-methylaniline |

| 4-methoxy-N-methylaniline |

| 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Phosphoric Acid |

| Hexane |

Analysis of Hydrogen Bonding Networks (N-H...O, C-H...O)

The crystal packing of this compound is significantly influenced by hydrogen bonds. These directional interactions occur when a hydrogen atom is shared between a donor (like an N-H group) and an acceptor (like the oxygen atom of a nitro or methoxy group). The secondary amine (N-H) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group are strong acceptors.

Table 2: Potential Hydrogen Bond Parameters (Illustrative)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

|---|---|---|---|---|---|

| N-H···O (nitro) | ~0.86 | ~2.1-2.4 | ~2.9-3.2 | ~150-170 | Intermolecular |

| C(aromatic)-H···O | ~0.93 | ~2.4-2.7 | ~3.2-3.6 | ~130-160 | Intermolecular |

| C(methyl)-H···O | ~0.96 | ~2.5-2.8 | ~3.3-3.7 | ~130-160 | Intermolecular |

Note: This table illustrates the typical geometric parameters for hydrogen bonds that could be expected in the crystal structure of this compound.

Investigation of Pi-Pi Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, the crystal structure is stabilized by other non-covalent forces, particularly π-π stacking interactions. nih.gov These occur between the electron-rich aromatic rings of adjacent molecules. The geometry of these interactions can be either face-to-face or offset (displaced).

The analysis of SCXRD data allows for the measurement of the key parameters defining these interactions: the centroid-to-centroid distance between the rings and the slip angle (the angle of displacement). In nitroaromatic compounds, the electron-withdrawing nitro group polarizes the aromatic ring, which can favor offset stacking arrangements to minimize electrostatic repulsion. These interactions are crucial for the dense packing of molecules in the solid state.

Polymorphism and Solid-State Phase Transitions Research

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical, as an unintended phase transition can alter a material's characteristics. nih.govmdpi.com

Research into the polymorphism of this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and pressures). Techniques like differential scanning calorimetry (DSC) and variable-temperature PXRD would be employed to identify different solid forms and study their phase transitions. While specific studies on the polymorphism of this compound were not found, the potential for its existence is significant given the molecule's functional groups, which can form various intermolecular arrangements. nih.govmdpi.com

Powder X-ray Diffraction (PXRD) for Bulk Crystallinity

While SCXRD provides detailed structural information from a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. researchgate.net This technique is essential for confirming that the bulk material has the same crystal structure as the single crystal used for SCXRD analysis, thereby ensuring the phase purity of the sample.

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase. It can be compared to a pattern simulated from SCXRD data to verify the bulk structure. PXRD is also a primary tool for identifying different polymorphs and monitoring solid-state phase transitions. researchgate.netwikipedia.org

Computational Chemistry and Theoretical Modeling of 4 Methoxy N Methyl 3 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-methoxy-N-methyl-3-nitroaniline, DFT calculations can elucidate the distribution of electrons and predict the molecule's chemical reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set that defines the mathematical functions used to represent the electronic wavefunctions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Their Implications

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For this compound, the presence of both strong electron-donating and electron-withdrawing groups is expected to significantly reduce the HOMO-LUMO gap, making the molecule highly reactive. The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule. A small HOMO-LUMO energy gap indicates that the molecule is chemically reactive.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Note: These values are illustrative and represent typical energies for a molecule with this combination of functional groups.

Charge Distribution and Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, areas of negative potential (typically colored red) correspond to regions with a high electron density, which are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) indicate electron-deficient regions, which are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a high negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as on the nitrogen of the amino group. The hydrogen atoms of the methyl and amino groups, along with the regions around the nitro group, would likely exhibit a positive potential. This detailed charge mapping is invaluable for predicting how the molecule will interact with other polar molecules and biological targets.

Theoretical Prediction of Reactive Sites and Reaction Pathways

By combining the insights from HOMO-LUMO analysis and MEP mapping, DFT can predict the most probable sites for chemical reactions. For this compound, the nitro group, being a strong electron-withdrawing group, will create electrophilic sites on the aromatic ring, particularly at the ortho and para positions relative to it. However, the powerful electron-donating effects of the methoxy and N-methylamino groups will direct electrophilic substitution to the positions ortho and para to them.

The interplay of these groups makes the prediction of reactive sites complex. The amino group is a strong activating group, and its nitrogen atom is a primary site for nucleophilic attack. The nitro group is a prime target for reduction reactions. Theoretical calculations of reaction pathways can model the transition states and energy barriers for various potential reactions, such as nitration, halogenation, or oxidation, providing a theoretical basis for designing synthetic routes.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While DFT provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the molecule's physical movements and interactions over time.

Molecular Mechanics (MM) employs classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally less intensive than DFT and is well-suited for exploring the different possible three-dimensional arrangements, or conformations, of this compound. Key to this analysis is the rotation around single bonds, such as the C-O bond of the methoxy group and the C-N bond of the N-methylamino group. MM can identify the most stable conformations by finding the lowest energy structures.

Molecular Dynamics (MD) simulations build upon MM by incorporating the element of time, simulating the movement of atoms and molecules according to Newton's laws of motion. An MD simulation of this compound, placed in a solvent like water, can reveal how the molecule behaves in a more realistic environment. These simulations can predict how the molecule tumbles and rotates, how its flexible parts move, and how it forms intermolecular interactions, such as hydrogen bonds with solvent molecules or other solute molecules. Such simulations are crucial for understanding the molecule's solubility, aggregation tendencies, and how it might fit into a receptor site in a biological system.

Advanced Electron Density Analysis

For a more nuanced understanding of the chemical bonding and electron distribution, advanced electron density analysis techniques can be employed, often using high-resolution X-ray diffraction data as a starting point.

Multipolar Atom Model (MAM) and Independent Atom Model (IAM) Refinements

The Independent Atom Model (IAM) is the standard model used in crystallography, where the total electron density of a crystal is approximated as the sum of the electron densities of spherical, non-interacting atoms. While useful for determining basic molecular structures, the IAM does not account for the distortions in electron density due to chemical bonding and lone pairs.

The Multipolar Atom Model (MAM) provides a more sophisticated description by adding multipolar functions to the spherical atomic densities. This allows for the modeling of aspherical features of the electron density, such as the accumulation of charge in covalent bonds and the regions of lone-pair electrons. A MAM refinement for this compound would provide a highly detailed map of the electron density, quantifying the charge concentration in the C-N, C-O, and N-O bonds, and visualizing the lone pairs on the nitrogen and oxygen atoms. This level of detail is critical for accurately calculating electrostatic properties and understanding the nature of intermolecular interactions.

Topological Analysis of Charge Density for Dissociation Energy Estimation

The Quantum Theory of Atoms in Molecules (QTAIM) is a pivotal theoretical framework used to analyze the electron density distribution in a molecule. This topological analysis allows for the characterization of chemical bonds and the estimation of their strength, including dissociation energies.

In the context of this compound, QTAIM analysis focuses on identifying bond critical points (BCPs) within the molecular structure. At these points, the gradient of the electron density is zero. Several key properties are calculated at the BCP for each bond, such as the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)).

The dissociation energy of a particular bond can be estimated from the local potential and kinetic energy densities at the BCP. For instance, a higher value of electron density (ρ(r)) at the critical point between two atoms generally indicates a stronger, more covalent bond. The sign of the Laplacian (∇²ρ(r)) helps distinguish between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (like ionic bonds or van der Waals forces, ∇²ρ(r) > 0). These parameters provide a quantitative basis for understanding the relative stability of different bonds within the molecule, such as the C-N, N-O, and C-O bonds, which is fundamental to predicting its chemical reactivity and stability.

Table 1: Illustrative QTAIM Parameters at Bond Critical Points (BCPs) for this compound (Note: The following values are representative examples of what a QTAIM analysis would yield and are for illustrative purposes.)

| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Total Energy Density (H(r)) [a.u.] |

| C-NO₂ | e.g., 0.25 | e.g., -0.70 | e.g., -0.28 |

| N-O (nitro) | e.g., 0.30 | e.g., -0.95 | e.g., -0.45 |

| C-OCH₃ | e.g., 0.23 | e.g., -0.65 | e.g., -0.25 |

| C-NHCH₃ | e.g., 0.26 | e.g., -0.75 | e.g., -0.30 |

Hirschfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. researchgate.net This technique maps the electron distribution of a molecule within a crystal, providing a detailed picture of how neighboring molecules interact.

The Hirshfeld surface is generated based on the electron density of the pro-crystal (a superposition of non-interacting molecular electron densities). The surface is colored using a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. nih.gov On a d_norm map, red spots indicate contacts that are shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. nih.gov

By decomposing the Hirshfeld surface into a 2D "fingerprint plot," the specific contributions of different types of intermolecular contacts can be quantified. This plot shows the distribution of distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. For this compound, this analysis would reveal the percentage contribution of various interactions, such as those involving hydrogen, oxygen, nitrogen, and carbon atoms. Typically, H···H, O···H, and C···H contacts are dominant in organic crystals. nih.gov The analysis confirms the importance of H-atom contacts in the crystal packing and suggests that van der Waals forces and hydrogen bonding are the primary forces governing the crystal's three-dimensional architecture. nih.govnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Nitroaniline Derivative

| Contact Type | Contribution (%) | Description |

| H···H | e.g., ~33% | Represents van der Waals forces, typically the largest contributor. |

| O···H / H···O | e.g., ~32% | Indicates the presence of hydrogen bonds, crucial for structural stability. researchgate.net |

| C···H / H···C | e.g., ~15% | Relates to weaker C-H···π or other van der Waals interactions. researchgate.net |

| N···H / H···N | e.g., ~4% | Points to potential weak hydrogen bonding involving the nitro or amino groups. researchgate.net |

| Other | e.g., ~16% | Includes contacts like C···C, C···O, etc. |

Aromaticity Studies Using Computational Descriptors

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. Computational descriptors provide a quantitative measure of this property.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor that evaluates aromaticity by quantifying the deviation of bond lengths within a ring from an ideal aromatic system. The HOMA index is calculated using the bond lengths of the ring system under investigation. A HOMA value of 1 indicates a fully aromatic system with optimal π-electron delocalization, while a value of 0 corresponds to a non-aromatic system. Negative values suggest anti-aromaticity.

For this compound, the HOMA index would be calculated for the substituted benzene (B151609) ring. The presence of both electron-donating (methoxy, methylamino) and electron-withdrawing (nitro) groups is expected to cause some distortion in the ring's bond lengths, leading to a HOMA value slightly less than 1. This would quantify the degree to which these substituents perturb the π-electron delocalization of the phenyl ring.

Table 3: HOMA Index Calculation for the Benzene Ring of this compound

| Parameter | Description | Expected Outcome |

| Input Data | Optimized bond lengths of the phenyl ring from DFT calculations. | A set of six C-C bond lengths. |

| Calculation | Application of the HOMA formula, comparing experimental/calculated bond lengths to a reference. | A single HOMA value is produced. |

| HOMA Index | e.g., ~0.985 | A value close to 1, confirming the high aromatic character of the ring, with minor distortion from substituents. |

The Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a specific point within or above the center of a ring. Aromatic systems, which sustain a diatropic ring current in a magnetic field, will have negative NICS values, indicating magnetic shielding. Anti-aromatic systems have positive values (deshielding), and non-aromatic systems have values near zero.

Commonly, NICS is calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)). NICS(1) is often considered a better measure as it is less influenced by local σ-bond contributions. For this compound, a negative NICS(1) value for the benzene ring would provide magnetic evidence of its aromaticity. globalnmr.org Computational studies on nitroaniline isomers have shown that solvation can reduce aromaticity, leading to less negative NICS values due to effects like polarization and hydrogen bonding that impact electron delocalization. globalnmr.org

Table 4: Representative NICS Values for Aromaticity Assessment

| Index | Location | Expected Value for an Aromatic Ring | Interpretation |

| NICS(0) | Ring Center | e.g., -8.0 ppm | Negative value indicates shielding, consistent with aromaticity. |

| NICS(1) | 1 Å above Ring Center | e.g., -9.5 ppm | A strong negative value, confirming significant π-electron delocalization and aromatic character. globalnmr.org |

| NICS(1)zz | Tensor Component | e.g., -25.0 ppm | The out-of-plane tensor component, which is highly sensitive to the π-ring current. |

Computational Studies on Optical and Electronic Properties

Theoretical calculations are instrumental in predicting the optical and electronic properties of molecules, providing insights into their potential for use in advanced materials.

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optical data processing. nih.gov A large NLO response typically arises in molecules that have a strong charge-transfer character, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system.

This compound possesses this donor-π-acceptor architecture. The methoxy and methylamino groups act as electron donors, while the nitro group is a strong electron acceptor, with the benzene ring serving as the π-bridge. This intramolecular charge transfer from the donor to the acceptor end of the molecule can lead to a large molecular dipole moment and, more importantly, a significant first hyperpolarizability (β), which is the primary measure of a molecule's NLO response at the molecular level.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the static and dynamic first hyperpolarizability values. The presence of a strong electron-withdrawing nitro group is known to enhance the NLO response. nih.gov Theoretical calculations for this compound would likely predict a substantial β value, marking it as a promising candidate for NLO applications.

Table 5: Calculated Nonlinear Optical (NLO) Properties (Note: Values are illustrative and often compared to a reference like urea.)

| Property | Symbol | Calculated Value (Illustrative) | Significance |

| Dipole Moment | μ | e.g., 6.5 D | Indicates significant charge separation. |

| First Hyperpolarizability | β | e.g., 30 x 10⁻³⁰ esu | Measures the second-order NLO response; a large value is desirable. |

| ** HOMO-LUMO Gap** | E_gap | e.g., 3.5 eV | A smaller energy gap often correlates with higher polarizability and a larger β value. |

Molecular Docking for Interaction Prediction with Specific Targets

Extensive literature searches did not yield specific molecular docking studies for the compound this compound. This suggests a potential gap in the current body of research concerning the computational investigation of this particular molecule's binding affinity and interaction with specific biological targets.

However, to provide context and illustrate the methodologies that could be applied, this section will detail the findings of a molecular docking study on a structurally related compound, N-ferrocenylmethyl-3-nitroaniline . This analysis, while not directly pertaining to this compound, offers valuable insights into the potential interactions that similar nitroaniline derivatives can form within a protein's active site.

In a study investigating potential anticancer drugs, the interaction of N-ferrocenylmethyl-3-nitroaniline with Escherichia coli DNA Gyrase-A (PDB ID: 1AB4) was explored using molecular docking simulations. researchgate.netresearchgate.net This protein is a type II DNA topoisomerase that is a well-established target for antibacterial and anticancer agents. researchgate.net

The docking results indicated a strong interaction between N-ferrocenylmethyl-3-nitroaniline and the active site of E. coli DNA Gyrase-A. researchgate.netresearchgate.net The study reported significant binding energy scores, suggesting a stable binding pose of the ligand within the protein.

Detailed Research Findings:

The molecular docking simulations revealed specific interactions between N-ferrocenylmethyl-3-nitroaniline and key amino acid residues within the active site of E. coli DNA Gyrase-A. researchgate.net These interactions are crucial for the stability of the ligand-protein complex.

The primary interactions observed were hydrogen bonds. Specifically, the nitro group of the N-ferrocenylmethyl-3-nitroaniline formed hydrogen bonds with the amino acid residues Lysine 270 and Glycine 300. researchgate.net The amino group of the ligand was also observed to form a hydrogen bond with Glycine 300. researchgate.net

The following tables summarize the key findings from the molecular docking study of N-ferrocenylmethyl-3-nitroaniline with E. coli DNA Gyrase-A.

Table 1: Docking Scores for N-ferrocenylmethyl-3-nitroaniline with E. coli DNA Gyrase-A

| Ligand | MolDock Score | Rerank Score |

| N-ferrocenylmethyl-3-nitroaniline | -96.0866 | -73.4476 |

| Data sourced from a study on N-ferrocenylmethylnitroanilines as potential anticancer drugs. researchgate.net |

Table 2: Interaction Parameters of N-ferrocenylmethyl-3-nitroaniline with Active Site Residues of E. coli DNA Gyrase-A

| Residue | Interaction | Distance (Å) | Energy |

| Lys 270 | N-H | 2.60 | Strong |

| Gly 300 | H-O | 2.73 | Strong |

| Data interpreted from a molecular docking study of N-ferrocenylmethylnitroanilines. researchgate.net |

These findings for the structurally similar N-ferrocenylmethyl-3-nitroaniline highlight the potential of the nitroaniline scaffold to interact with biological targets. Future computational studies on this compound could build upon these insights to predict its binding modes and potential biological activities.

Advanced Applications and Functional Materials Research

Role as a Key Intermediate in Complex Organic Synthesis

4-methoxy-N-methyl-3-nitroaniline serves as a valuable building block in the synthesis of various complex organic molecules. Its reactivity, stemming from the aromatic amine and nitro functionalities, allows it to be a starting point for a multitude of chemical transformations.

The chemical architecture of this compound, a substituted aniline (B41778), makes it a suitable precursor for the synthesis of various heterocyclic compounds. The amino group can be readily diazotized and transformed, or it can participate in condensation reactions to form heterocyclic rings, which are core structures in many pharmaceutical and functional materials.

As a substituted nitroaniline, the compound is a key intermediate in the production of more complex molecules. Aromatic amines are a crucial class of compounds used as building blocks in the creation of pharmaceuticals and agrochemicals. chemicalbook.com The presence of the nitro group provides a reactive site that can be reduced to an amine, allowing for further functionalization and the construction of advanced molecular frameworks. This reactivity makes it a valuable precursor for synthesizing diverse compounds. chemicalbook.com

Nitroaniline derivatives are fundamental intermediates in the manufacturing of colorants. Specifically, compounds like 4-methyl-3-nitroaniline (B15663) are widely used in the synthesis of azo dyes, which are important for the textile and leather industries due to their vibrant colors and stability. chemimpex.com The compound serves as a diazo component, which, after diazotization, is coupled with other aromatic compounds to produce a wide spectrum of colors. 5-nitro-4-toluidine, a related compound, is explicitly used to make dyes and pigments. nih.gov Similarly, 2-methoxy-4-nitroaniline (B147289) is used for manufacturing organic pigments such as rapidogen dyes. google.com

The utility of nitroaniline intermediates extends to the agricultural sector. Related compounds like 4-methyl-3-nitroaniline and N-methyl-4-nitroaniline serve as intermediates in the production of agrochemicals. chemicalbook.comchemimpex.com The structural motifs present in this compound are found in various specialty chemicals, where precise molecular architecture is required to achieve desired functional properties.

Investigation of Nonlinear Optical (NLO) Properties in Solid-State Materials

Organic materials with significant electron donor-acceptor structures are heavily investigated for their potential in nonlinear optics (NLO). The intramolecular charge transfer between the methoxy (B1213986)/amino groups (donors) and the nitro group (acceptor) in molecules like this compound makes them prime candidates for such applications. nih.govresearchgate.net Organic NLO materials are of great interest for applications in optoelectronics. nih.gov

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single new photon with twice the energy and frequency. This phenomenon is crucial for laser technology and optical data processing. Certain organic crystalline materials have been shown to be highly effective for SHG, in some cases outperforming traditional inorganic materials. nih.gov

Research into organic crystals like p-nitroaniline (pNA) and its derivatives has demonstrated significant SHG activity. rsc.org For instance, a study on mixed crystals of p-nitroaniline showed SHG efficiencies in the range of 100–1000 times that of urea, a standard reference material. rsc.org The investigation of materials like 4-methoxy-4′-nitrotolan has also revealed highly efficient phase-matched SHG properties. rsc.org While specific SHG efficiency data for single crystals of this compound is not detailed in the provided results, the general class of nitroaniline compounds is a major focus of NLO and SHG research.

Below is a data table comparing the SHG performance of various materials to illustrate the context of this research area.

| Material | Type | Relative SHG Efficiency (vs. Urea) | Wavelength (nm) | Notes |

| Beta-Barium Borate (BBO) | Inorganic | High | 1200-2000 | A common inorganic material for SHG, but less effective at longer IR wavelengths. nih.gov |

| DAST (trans-4-[4-(dimethylamino)-N-methylstilbazolium] p-tosylate) | Organic | Outperforms BBO | 1200-2000 | An efficient organic THz generator also characterized for SHG. nih.gov |

| DSTMS (4-N,N-dimethylamino-4'-N'-methylstilbazolium 2,4,6-trimethylbenzenesulfonate) | Organic | Outperforms BBO | 1200-2000 | An efficient organic THz generator also characterized for SHG. nih.gov |

| p-Nitroaniline (pNA) mixed crystals | Organic | 100–1000x | 1064 | SHG activity depends on additives and crystal growth conditions. rsc.org |

| Superconducting NbN Film | Superconductor | Giant SHG observed | THz range | Demonstrates nonreciprocal SHG under supercurrent injection, a different mechanism. aps.org |

Exploration in Energy Materials and Optoelectronic Devices

The quest for efficient and cost-effective energy solutions has propelled research into organic materials for optoelectronic devices, including semiconductors and solar cells.

Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic properties and molecular packing of the organic material. While direct research detailing the application of this compound as a primary semiconductor material is limited, the foundational characteristics of the molecule are relevant. Its aromatic structure allows for π-π stacking, a key feature for charge transport in organic semiconductors. The inherent polarity from the donor and acceptor groups could be tuned to influence charge carrier mobility and energy levels. However, based on available scientific literature, its specific contributions to this field have not yet been established.

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that utilizes a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor. The efficiency of a DSSC is highly dependent on the dye's properties, including its absorption spectrum and its ability to bind to the semiconductor surface.

The chemical structure of this compound, containing both electron-donating methoxy and amino groups, suggests potential chromophoric properties. In the broader context of DSSCs, molecules with methoxyl groups are known to be part of the chemical structure of various natural dyes used as sensitizers. theaic.org These groups can influence the electronic properties and color of the dye. theaic.org However, there is a lack of specific research in the reviewed literature that explores this compound as a sensitizer (B1316253) in DSSCs. Its potential in this application remains a subject for future investigation.

Research on Corrosion Inhibition Mechanisms and Protective Coatings

The prevention of metal corrosion is a critical industrial challenge, and organic inhibitors are a widely used solution. These molecules function by adsorbing onto the metal surface, forming a protective barrier against corrosive agents.